molecular formula C19H20N4O2 B2650883 N-(4-methoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950242-17-8

N-(4-methoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2650883
CAS No.: 950242-17-8
M. Wt: 336.395
InChI Key: MKFRDCZKRMSYMA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole core.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the triazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Substitution Reactions: The phenyl and propyl groups are introduced through substitution reactions, where appropriate phenyl and propyl halides are reacted with the triazole intermediate.

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy or phenyl groups under suitable conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).

Scientific Research Applications

N-(4-methoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological functions of triazole derivatives and their interactions with biological targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-Phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxy and propyl groups, resulting in different biological activity and reactivity.

    N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the phenyl and propyl groups, leading to variations in its chemical properties and applications.

    1-Phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-7-17-18(21-22-23(17)15-8-5-4-6-9-15)19(24)20-14-10-12-16(25-2)13-11-14/h4-6,8-13H,3,7H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFRDCZKRMSYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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